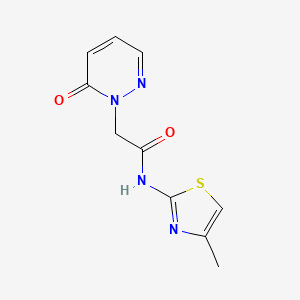

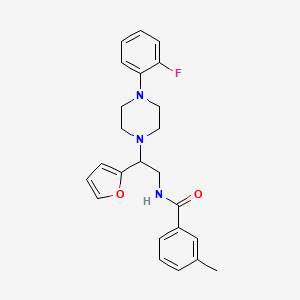

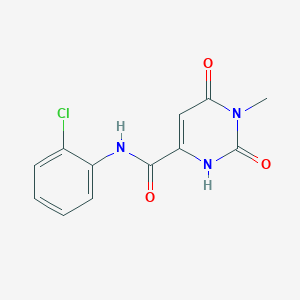

Ethyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-arylthiazole-5-carboxylates, involves photochemical reactions. For instance, ethyl 2-iodothiazole-5-carboxylate reacts with benzene to give ethyl 3-phenylisothiazole-4-carboxylate . Although the exact synthesis of Ethyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is not described, similar synthetic strategies could potentially be applied, such as photoarylation or photoisomerization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was characterized by FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, UV-Vis, PL, and CV . These techniques could also be used to analyze the molecular structure of Ethyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate, providing insights into its electronic structure and reactive sites.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of complex formation. For instance, ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates form complexes with metal ions like Cu(II), Co(II), and Ni(II) . This suggests that Ethyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate may also have the potential to form complexes with metal ions, which could be relevant for applications in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their acid-base properties, solubility, and chemical stability . The photophysical properties, such as absorption and fluorescence, have also been investigated, revealing that these compounds can act as singlet-oxygen sensitizers . These studies provide a foundation for understanding the properties of Ethyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate, which may exhibit similar behavior due to the presence of the thiophene ring and the ethyl carboxylate group.

Aplicaciones Científicas De Investigación

Novel Heterocyclic Disperse Dyes

Ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives are utilized in the synthesis of novel monoazo disperse dyes for dyeing polyester fibers, demonstrating how related compounds can be applied in the textile industry for fabric coloring. These dyes show very good levelness and fastness properties on polyester, though they exhibit poor photostability. This application highlights the role of such compounds in developing new materials with potential industrial use (Iyun et al., 2015).

Sulfoxonium Ylide Chemistry

In another study, Ethyl 3-phenyl-1, 3-butadiene-2-carboxylate derivatives were prepared from dimethylsulfoxonium ylides, showcasing the compound's use in organic synthesis and reaction mechanisms. This research provides insight into the versatility of these compounds in synthesizing structurally complex molecules, which can be pivotal in pharmaceutical and material science applications (Ide & Kishida, 1968).

Unique Properties of Selenacyclooctane

The compound also finds applications in the study of elemental chemistry, as evidenced by research on selenium compounds. For instance, treatment with elemental selenium led to the creation of structures that behave similarly to the original compound, illustrating its potential in creating novel chemical entities with unique properties (Nakayama et al., 1998).

Antimicrobial Agents

Research into Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate derivatives for antimicrobial applications demonstrates the compound's relevance in medical and pharmaceutical research. These derivatives have been tested for antibacterial and antifungal activities, indicating the potential of ethyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate related compounds in developing new antimicrobial agents (Desai et al., 2007).

Advanced Material Synthesis

Lastly, the synthesis and characterization of new quinazolines highlight the compound's use in creating advanced materials with potential applications in technology and material sciences. These synthesized compounds, tested for their properties, could lead to the development of new materials with specific applications in various industries (Desai et al., 2007).

Propiedades

IUPAC Name |

ethyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O5S2/c1-4-34-27(31)25-23(15-24(35-25)20-8-6-5-7-9-20)28-26(30)21-10-12-22(13-11-21)36(32,33)29-16-18(2)14-19(3)17-29/h5-13,15,18-19H,4,14,16-17H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTONGUUFAABJIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2545595.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2545611.png)